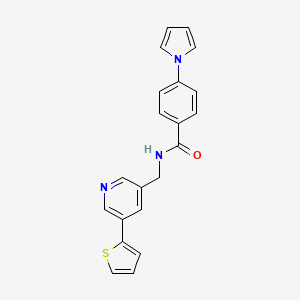

4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a pyrrole moiety at the 4-position of the benzamide core and a pyridine-thiophene hybrid substituent on the amide nitrogen. This compound’s structure combines aromatic heterocycles (pyrrole, pyridine, and thiophene), which are common in kinase-targeting pharmaceuticals. The pyrrole and thiophene groups may influence electronic properties, solubility, and target binding compared to other benzamide-based therapeutics.

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIICSGDERUWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with the pyridine derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The pyrrole and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the benzamide linkage could produce corresponding amines.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzamide scaffold is shared with several kinase inhibitors, but its substituents distinguish it from others:

- Pyrrole at 4-position : Unlike imatinib (4-[(4-methylpiperazin-1-yl)methyl] substitution) or nilotinib (trifluoromethyl and imidazole groups), the pyrrole ring introduces planar aromaticity and moderate polarity .

- Pyridine-thiophene hybrid: The (5-(thiophen-2-yl)pyridin-3-yl)methyl group contrasts with the pyrimidine-pyridine motifs in imatinib or the morpholinomethyl groups in compounds like 4d (). Thiophene’s electron-rich nature may enhance π-π stacking in target binding .

Physicochemical Properties

Key comparisons with analogs (Table 1):

*Predicted using fragment-based methods. †Estimated via computational tools.

Pharmacokinetic Considerations

- Permeability : The pyridine-thiophene group’s moderate lipophilicity (LogP ~3.1) may improve blood-brain barrier penetration relative to more polar analogs like 4d (LogP ~2.8) .

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrole Ring : The pyrrole component is synthesized through a condensation reaction involving suitable precursors.

- Introduction of the Thiophene and Pyridine Moieties : These groups are incorporated through cyclization reactions and functionalization techniques.

- Amide Bond Formation : The final step involves coupling the pyrrole derivative with the thiophene-pyridine moiety to form the amide bond.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrrole and thiophene rings have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | |

| CaCo-2 (Colon adenocarcinoma) | 9.27 | |

| MCF7 (Breast cancer) | 8.14 |

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antibacterial Activity

In addition to anticancer properties, the compound has demonstrated antibacterial activity. Studies have shown that related pyrrole-benzamide derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus:

These results indicate that the compound could serve as a lead for developing new antibacterial agents.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that lead to cell death or inhibition of bacterial replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

- Study on Anticancer Properties : A study evaluated a series of pyrrole derivatives against various cancer cell lines, revealing that modifications in the thiophene and pyridine components significantly enhanced cytotoxicity.

- Antibacterial Evaluation : Another study focused on the antibacterial properties of pyrrole-benzamide derivatives, demonstrating their effectiveness against resistant strains of bacteria, thus emphasizing their potential in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-pyrrol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how are intermediates characterized?

- Answer: The synthesis typically involves multi-step reactions, starting with the preparation of pyrrole and thiophene intermediates, followed by coupling with a benzamide core. Key steps include:

- Amide bond formation: Coupling activated carboxylic acids (e.g., benzoyl chloride derivatives) with amine-containing intermediates using reagents like HATU or DCC .

- Heterocyclic assembly: Pyridine and thiophene moieties are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Intermediate characterization: Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer:

- 1H/13C NMR: Critical for verifying proton and carbon environments, especially aromatic and heterocyclic regions. For example, signals near δ 7–8 ppm indicate aromatic protons, while pyrrole protons appear around δ 6–7 ppm .

- Mass spectrometry (ESI-MS): Confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Answer:

- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic or colorimetric substrates .

- Cellular viability assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Receptor binding studies: Radioligand competition assays to assess affinity for targets like G protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) aids in amide bond formation .

- Catalyst optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyridine-thiophene linkages .

- Microwave-assisted synthesis: Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields in heterocyclic steps .

Q. How do structural modifications (e.g., substituents on the benzamide core) impact biological activity and physicochemical properties?

- Answer:

- Electron-withdrawing groups (e.g., -F, -CF₃): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Methoxy groups (-OCH₃): Increase solubility but may reduce membrane permeability due to polarity .

- Pyridine vs. pyrimidine substitution: Pyridine improves π-π stacking with aromatic residues in target proteins, while pyrimidine enhances hydrogen bonding .

Q. What strategies resolve contradictions in spectral data or biological assay results?

- Answer:

- Spectral contradictions: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers in pyridine-thiophene systems .

- Biological assay variability:

- Counter-screening: Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

- Metabolic stability testing: Use liver microsomes to identify rapid degradation, which may explain inconsistent in vitro/in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.